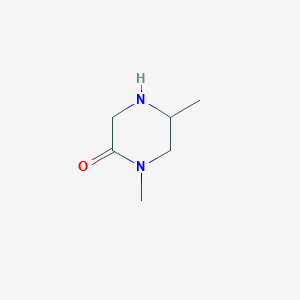

1,5-Dimethylpiperazin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCFTFFNGQODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609869 | |

| Record name | 1,5-Dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74879-13-3 | |

| Record name | 1,5-Dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Characterization of 1,5-Dimethylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of the novel heterocyclic compound, 1,5-Dimethylpiperazin-2-one. Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of a plausible synthetic route, predicted spectroscopic data, and detailed, generalized experimental protocols for the characterization of this molecule. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and evaluation of substituted piperazinone derivatives, a chemical class of significant interest in medicinal chemistry and drug discovery. All spectroscopic data presented is generated from computational prediction and should be confirmed by empirical analysis.

Introduction

Piperazin-2-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of substituents on the piperazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. This compound is a specific, less-explored derivative with potential for further functionalization and biological screening. This guide outlines the necessary steps for its synthesis and comprehensive structural characterization.

Proposed Synthesis

A plausible synthetic route for this compound is proposed via a reductive amination followed by cyclization. This approach offers a straightforward pathway from commercially available starting materials.

Synthetic Scheme

A potential two-step synthesis is outlined below. The first step involves the reductive amination of N-methylethylenediamine with pyruvic acid to form the corresponding amino acid. The second step is an intramolecular cyclization to yield the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-((2-(Methylamino)ethyl)amino)propanoic acid

-

To a solution of N-methylethylenediamine (1.0 eq) in methanol (MeOH) in a round-bottom flask, add pyruvic acid (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

The resulting aqueous solution containing the intermediate can be used directly in the next step or purified by ion-exchange chromatography.

Step 2: Synthesis of this compound

-

Adjust the pH of the aqueous solution of 2-((2-(methylamino)ethyl)amino)propanoic acid to neutral or slightly basic using a suitable base (e.g., NaHCO3).

-

Heat the solution to reflux for 4-6 hours to induce intramolecular cyclization. Alternatively, a peptide coupling agent (e.g., DCC, EDC) can be used at room temperature.

-

Monitor the formation of the product by TLC or LC-MS.

-

After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Characterization

The definitive structure of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | q | 1H | H-5 |

| ~3.20 | m | 1H | H-3a |

| ~3.05 | m | 1H | H-3b |

| ~2.90 | s | 3H | N1-CH₃ |

| ~2.80 | m | 1H | H-6a |

| ~2.65 | m | 1H | H-6b |

| ~1.30 | d | 3H | C5-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | C-2 (C=O) |

| ~55.0 | C-5 |

| ~52.0 | C-3 |

| ~48.0 | C-6 |

| ~35.0 | N1-CH₃ |

| ~18.0 | C5-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (CH₂, CH₃) |

| ~1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 128 | ~40 | [M]⁺ (Molecular Ion) |

| 113 | ~100 | [M - CH₃]⁺ |

| 85 | ~60 | [M - HNCO]⁺ |

| 70 | ~80 | [C₄H₈N]⁺ |

| 57 | ~90 | [C₃H₅N]⁺ |

| 42 | ~75 | [C₂H₄N]⁺ |

Experimental Workflow for Characterization

Caption: General analytical workflow for structural elucidation.

Detailed Experimental Protocols

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Ensure the sample height in the NMR tube is between 4-5 cm.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

-

Sample Preparation:

-

Instrumentation:

-

A mass spectrometer capable of high-resolution mass measurement (e.g., Q-TOF, Orbitrap) and fragmentation analysis (MS/MS). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), this will provide the accurate mass, which can be used to determine the elemental composition.

-

MS/MS (Fragmentation Analysis): Select the molecular ion ([M]⁺ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides information about the structural components of the molecule.

-

-

Data Analysis:

-

Determine the molecular formula from the accurate mass measurement of the molecular ion.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can be pieced together to confirm the proposed structure.

-

-

Sample Preparation (for solid samples):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule (e.g., C=O stretch, C-H stretch, C-N stretch).

-

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While the spectroscopic data presented is based on computational predictions, the detailed experimental protocols offer a robust methodology for the empirical characterization of this and related piperazinone derivatives. The successful synthesis and characterization of this molecule will enable further investigation into its potential applications in drug discovery and development. It is imperative that the predicted data be verified through the rigorous application of the described experimental procedures.

References

Spectroscopic and Synthetic Profile of 1,6-Dimethylpiperazin-2-one: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectral and synthetic characteristics of 1,6-Dimethylpiperazin-2-one, a substituted piperazinone of interest to researchers, scientists, and professionals in drug development. While the initial query specified 1,5-Dimethylpiperazin-2-one, a thorough search of chemical databases and literature revealed a scarcity of data for this specific isomer. In contrast, the structurally similar and more extensively documented isomer, 1,6-Dimethylpiperazin-2-one, particularly its chiral form (R)-1,6-dimethylpiperazin-2-one hydrochloride (CAS No: 1657030-30-2), is commercially available and has associated characterization data. This guide will, therefore, focus on the 1,6-isomer, as it is likely the compound of greater practical relevance.

The piperazin-2-one scaffold is a prevalent motif in medicinal chemistry, valued for its conformational properties and its role as a versatile synthetic intermediate. The addition of methyl groups at the 1- and 6-positions introduces chirality and modifies the molecule's steric and electronic properties, making it a valuable building block for more complex molecular architectures.

Data Presentation: Spectral Characteristics

While complete, publicly available spectra for 1,6-Dimethylpiperazin-2-one are limited, the following tables summarize the expected spectral data based on its chemical structure and analysis of related piperazinone derivatives. These values serve as a predictive guide for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| N-CH₃ | 2.8 - 3.0 | s | - |

| C-CH₃ | 1.2 - 1.4 | d | ~6-7 |

| Ring CH (adjacent to C=O) | 3.2 - 3.5 | m | - |

| Ring CH₂ | 2.9 - 3.3 | m | - |

| Ring CH (adjacent to N-H) | 3.0 - 3.4 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O | 168 - 172 |

| C-CH₃ | 48 - 52 |

| Ring CH₂ | 45 - 50 |

| Ring CH₂ | 40 - 45 |

| N-CH₃ | 33 - 37 |

| C-CH₃ | 15 - 20 |

Table 3: Predicted IR Spectral Data for 1,6-Dimethylpiperazin-2-one

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Table 4: Predicted Mass Spectrometry Data for 1,6-Dimethylpiperazin-2-one

| Ion | m/z (Predicted) | Notes |

| [M+H]⁺ | 129.1028 | Molecular ion peak in positive ion mode |

| [M]⁺˙ | 128.0949 | Molecular ion peak in electron ionization |

Experimental Protocols

The following section details a plausible synthetic route to 1,6-dimethylpiperazin-2-one, based on established methodologies for the synthesis of substituted piperazinones.

General Synthesis of Substituted Piperazin-2-ones

A common and effective method for the synthesis of N-alkylated and C-alkylated piperazin-2-ones involves a multi-step sequence starting from readily available amino acids. For the synthesis of 1,6-dimethylpiperazin-2-one, a plausible route would begin with N-methylation of an appropriate amino acid, followed by coupling with a protected amino aldehyde or a related electrophile, and subsequent cyclization.

Step 1: N-Methylation of Alanine

-

To a solution of L-alanine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (2.2 equivalents) and a reducing agent like sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield N-methylalanine.

Step 2: Amide Coupling

-

The N-methylalanine (1 equivalent) is then coupled with a suitable N-protected 2-aminopropionaldehyde or a similar synthon.

-

Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed in a solvent like dichloromethane or dimethylformamide.

-

The reaction is typically carried out at room temperature for 12-24 hours.

Step 3: Deprotection and Cyclization

-

The protecting group on the second nitrogen atom is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

-

The resulting amino-amide undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.

-

The crude product is then purified by column chromatography or recrystallization to afford 1,6-dimethylpiperazin-2-one.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of 1,6-Dimethylpiperazin-2-one.

Caption: Synthetic workflow for 1,6-Dimethylpiperazin-2-one.

An In-depth Technical Guide to 1,5-Dimethylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethylpiperazin-2-one, including its chemical identity, physicochemical properties, a proposed synthesis protocol, and relevant safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a disubstituted piperazinone, a class of heterocyclic compounds that are of interest in medicinal chemistry due to their diverse biological activities.

| Identifier | Value |

| IUPAC Name | 1,5-Dimethyl-2-piperazinone |

| CAS Number | 74879-13-3 |

| Chemical Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Canonical SMILES | CC1CN(C(=O)CNC1)C |

| InChI Key | Not available in public databases |

Physicochemical Data:

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 5-methylpiperazin-2-one. This method involves the introduction of a methyl group at the N1 position of the piperazinone ring.

Experimental Protocol: N-Alkylation of 5-Methylpiperazin-2-one

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

5-Methylpiperazin-2-one

-

Methyl iodide (or another suitable methylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylpiperazin-2-one in the chosen anhydrous solvent.

-

Addition of Base: Add the base to the solution. The amount of base will depend on its strength and the desired reaction conditions.

-

Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the careful addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using an appropriate technique, such as column chromatography or distillation, to yield the final product of high purity.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).

Potential Applications in Research and Drug Development

Substituted piperazinones are a versatile class of compounds with a wide range of biological activities. They are often explored as scaffolds in the design of novel therapeutic agents targeting various receptors and enzymes in the central nervous system and other biological systems. The specific substitution pattern of this compound may confer unique pharmacological properties, making it a compound of interest for screening in drug discovery programs. Further research is required to elucidate its biological activity and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be conducted by trained professionals in a suitably equipped laboratory.

Solubility and Stability of 1,5-Dimethylpiperazin-2-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1,5-Dimethylpiperazin-2-one. In the absence of extensive public literature on this specific molecule, this guide establishes an inferred physicochemical profile based on the well-understood principles of chemical structure, polarity, and data from structurally analogous compounds, such as piperazine derivatives. Furthermore, this document details standardized experimental protocols for determining solubility and stability, which are critical for researchers, scientists, and drug development professionals.

Inferred Solubility Profile

The solubility of a compound is fundamentally governed by the "like dissolves like" principle, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both polar and non-polar features. The piperazinone ring, containing two nitrogen atoms and a carbonyl group, is polar and capable of hydrogen bonding. The two methyl groups introduce non-polar, lipophilic character. The overall solubility is determined by the interplay of these structural features.

Based on the principles of chemical similarity to other piperazine derivatives, the following qualitative solubility profile for this compound is inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The presence of nitrogen and oxygen atoms allows for strong hydrogen bonding with protic solvents. Piperazine itself is highly soluble in water.[1][2] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar piperazinone ring. DMSO is a particularly strong solvent for a wide range of compounds.[3] |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the piperazinone ring is expected to result in poor solubility in non-polar hydrocarbon solvents.[3] |

| Ethers | Diethyl Ether, THF | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility, though piperazine has poor solubility in diethyl ether.[3] |

Experimental Protocols for Solubility Determination

Qualitative Solubility Assessment

This initial screening provides a rapid determination of a compound's solubility in various solvents.

Methodology:

-

Add approximately 1-5 mg of this compound to a small glass vial.

-

Add the selected solvent in 0.2 mL increments up to a total volume of 1 mL.

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution against both light and dark backgrounds to check for the presence of undissolved solid particles.

-

Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25°C) to agitate for 24-48 hours to reach equilibrium.

-

Sampling: Allow the vial to stand undisturbed for at least 2 hours. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.[4]

-

Quantification: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration suitable for a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and the dilution factor.

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life.[6] Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[7][8] These studies expose the compound to conditions more severe than accelerated stability testing.[7][8]

Inferred Stability

Piperazine derivatives can be susceptible to degradation under various conditions. For instance, in biological matrices, storage at refrigerated (4°C) or frozen (-20°C) temperatures is generally recommended to minimize degradation.[9] The amide bond within the piperazin-2-one ring is a potential site for hydrolysis under acidic or basic conditions. Oxidation at the nitrogen atoms is also a possible degradation pathway.

Table 2: General Stability of Piperazine Derivatives

| Condition | Duration | General Stability Observations |

| Room Temperature | Hours to Days | Variable, with some compounds showing degradation.[9] |

| Refrigerated (4°C) | Days to Weeks | Generally more stable than at room temperature, but some degradation may occur.[9] |

| Frozen (-20°C) | Months | Typically the most stable condition for long-term storage.[9] |

| Acidic/Basic pH | Hours to Days | Susceptible to hydrolysis, especially with heating.[6][7] |

| Oxidative conditions | Hours to Days | May be susceptible to oxidation. |

| Photostability | Variable | Dependent on the chromophores present in the molecule. |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature and elevated temperatures (e.g., 60°C).[6][7]

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature and elevated temperatures (e.g., 60°C).[6][7]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature in the dark to prevent photolytic degradation.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and fluorescent light according to ICH guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector. The parent compound's peak should be monitored for degradation, and the appearance of new peaks (degradants) should be recorded.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

Based on the structure of this compound, a primary degradation pathway is likely the hydrolysis of the cyclic amide (lactam) bond.

Conclusion

While specific experimental data for this compound is limited, a robust understanding of its likely solubility and stability can be inferred from its chemical structure and the behavior of related piperazine compounds. This guide provides a foundational framework for researchers, outlining the expected properties and offering detailed, actionable protocols for empirical determination. The provided methodologies for solubility and stability testing are essential for any drug development program and can be readily adapted for the specific needs of the research. Direct experimental verification using these protocols is strongly recommended to ascertain the precise physicochemical characteristics of this compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Piperazine compounds [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Chemistry and Synthesis of Dimethylpiperazinones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "1,5-Dimethylpiperazin-2-one" did not yield specific information. Based on the principles of chemical nomenclature for the piperazine ring system, which has nitrogen atoms at positions 1 and 4, a substituent at position 5 is not feasible. It is therefore highly probable that "this compound" is a misnomer. This guide will instead provide a comprehensive overview of various documented isomers of dimethylpiperazinone, a class of compounds with significant interest in medicinal chemistry.

Introduction to Dimethylpiperazinones

Piperazinones are a class of heterocyclic compounds featuring a six-membered ring containing two nitrogen atoms and a ketone group. The dimethylpiperazinone scaffold, in its various isomeric forms, is a key structural motif in a range of biologically active molecules. These compounds have garnered attention in drug discovery for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The position of the methyl groups and the carbonyl group on the piperazine ring significantly influences the molecule's stereochemistry, physicochemical properties, and biological function. This guide explores the synthesis, properties, and biological relevance of several key dimethylpiperazinone isomers.

Synthesis of Dimethylpiperazinone Isomers

The synthesis of dimethylpiperazinones can be achieved through various synthetic routes, primarily depending on the desired isomeric substitution pattern. Common strategies include the cyclization of amino acid derivatives and N-alkylation of piperazinone precursors.

Synthesis of 1,4-Dimethylpiperazine-2,3-dione

The synthesis of 1,4-dimethylpiperazine-2,3-dione has been documented, and its crystal structure elucidated.[3][4] While the specific experimental protocol from the cited literature (Haraguchi et al., 2015) was not detailed in the search results, a general approach would likely involve the cyclization of an N,N'-dimethyl-1,2-diaminoethane derivative with an appropriate C2-building block, such as oxalic acid or its derivatives, followed by reduction or other functional group manipulations.

Synthesis of 3,6-Dimethylpiperazine-2,5-dione

This diketopiperazine is commonly synthesized through the cyclodimerization of alanine.[5]

Experimental Protocol: Cyclodimerization of Alanine

-

Reaction Setup: A mixture of DL-alanine and a high-boiling point solvent such as ethylene glycol is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to a high temperature (e.g., 160-180 °C) to facilitate the condensation and cyclization reaction, leading to the formation of 3,6-dimethylpiperazine-2,5-dione.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent to yield the desired product, which is a mixture of cis and trans isomers.

A related synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione involves the use of toluene and acetic acid.[6]

Synthesis of 1,4-Dimethylpiperazine

While not a piperazinone, the synthesis of 1,4-dimethylpiperazine is relevant as it represents a related dimethylated piperazine core. A patented method describes its preparation from N-methyldiethanolamine and monomethylamine.[7]

Experimental Protocol: Synthesis of 1,4-Dimethylpiperazine

-

Reactants and Catalyst: N-methyldiethanolamine and monomethylamine are used as starting materials, with a copper-based composite catalyst.[8]

-

Reaction Conditions: The reaction is carried out in a tubular fixed-bed reactor at a temperature of 220-290 °C and a pressure of 2.0-5.0 MPa.[7][8]

-

Purification: The resulting mixture containing 1,4-dimethylpiperazine is purified by rectification under reduced pressure to obtain the high-purity product.[7]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of relevant dimethylpiperazine derivatives.

| Parameter | Route 1: Cyclization of Isopropanolamine | Route 2: Reductive Amination (Eschweiler-Clarke) | Route 3: Cyclization of N-Methyldiethanolamine |

| Target Product | 2,5-Dimethylpiperazine | 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine |

| Starting Materials | 2-Aminopropanol-1 | Piperazine, Formaldehyde, Formic Acid | N-Methyldiethanolamine, Monomethylamine, Hydrogen |

| Catalyst/Reagent | Raney Nickel | Formic Acid (reducing agent) | Copper-based composite catalyst |

| Reaction Temperature | 140-220 °C | 40-60 °C | 220-290 °C |

| Reaction Pressure | 750-2000 psi | Atmospheric | 2.0-5.0 MPa |

| Reported Yield | ~64.5% (mixed isomers) | High conversion | 42.8% - 59% |

| Data compiled from BenchChem.[8] |

| Compound | Property | Value | Reference |

| 3,6-dimethylpiperazine-2,5-dione | Melting Point | 283-285 °C | [5] |

Biological Activities of Piperazine and Diketopiperazine Derivatives

The piperazine and diketopiperazine cores are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[9]

-

Antimicrobial Activity: Piperazine derivatives have shown significant activity against a range of bacterial and fungal pathogens.[1][9]

-

Anticancer Activity: Many piperazine-containing compounds exhibit potent anticancer properties.[9] For instance, some diketopiperazine derivatives act as tubulin polymerization inhibitors.[10]

-

Anti-Inflammatory and Analgesic Effects: Certain novel piperazine-2,5-dione derivatives have demonstrated anti-inflammatory and analgesic activities.[11]

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, with applications as antidepressants and antipsychotics.[1][4]

Visualizations

Synthetic Pathways

Caption: Overview of synthetic routes for dimethylpiperazine compounds.

Experimental Workflow: Reductive Amination

Caption: Experimental workflow for a representative reductive amination.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 1,5-Dimethylpiperazin-2-one and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into piperazin-2-one derivatives, with a particular focus on the potential of N-substituted variations such as 1,5-Dimethylpiperazin-2-one. This document details their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity of Piperazin-2-one Derivatives

Piperazin-2-one derivatives have shown significant promise as cytotoxic agents against a variety of cancer cell lines.[1] A prominent mechanism of action for some of these compounds is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[1] By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway (Ras-Raf-MEK-ERK), which is frequently hyperactivated in cancer, leading to reduced cell proliferation and the induction of apoptosis.[1]

The anticancer activity of certain piperazin-2-one derivatives is linked to the disruption of the Ras signaling cascade, a critical regulator of cell proliferation and survival.[1] Furthermore, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of caspases, such as caspase-8, caspase-9, and the executioner caspases-3/7.[1]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Phenylpiperazine Derivative (A-11) | A-549 (Lung Carcinoma) | IC50 | 5.71 µM | [2] |

| Phenylpiperazine Derivative (A-11) | HCT-116 (Colon Carcinoma) | IC50 | 4.26 µM | [2] |

| Phenylpiperazine Derivative (A-11) | MIAPaCa-2 (Pancreatic Carcinoma) | IC50 | 31.36 µM | [2] |

| Gefitinib (Standard) | A-549 (Lung Carcinoma) | IC50 | 16.56 µM | |

| Gefitinib (Standard) | HCT-116 (Colon Carcinoma) | IC50 | 10.51 µM | |

| Gefitinib (Standard) | MIAPaCa-2 (Pancreatic Carcinoma) | IC50 | 49.50 µM | |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 µM | [3] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-Small Cell Lung Cancer) | GI50 | 1.35 µM | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[4][5]

Materials:

-

Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)[4]

-

Culture medium (e.g., DMEM, RPMI-1640)[4]

-

96-well plates[4]

-

Piperazin-2-one derivatives[1]

-

MTT solution (5 mg/mL in PBS)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

Microplate reader[1]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 10⁴ cells per well and incubate for 24 hours.[1][4]

-

Compound Treatment: Add serial dilutions of the piperazin-2-one derivatives to the wells. Include a vehicle control (DMSO). Incubate for 48 hours at 37°C.[1][4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[1][4]

-

Formazan Solubilization: Remove the supernatant and add 100-150 µL of DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value from the dose-response curve.[1]

Signaling Pathway: Inhibition of Ras-Raf-MEK-ERK Pathway

Neuroprotective and CNS Activity

Derivatives of the piperazine class have shown significant potential in the treatment of central nervous system disorders. Notably, certain piperazin-2-one derivatives have been identified as potent serotonin (5-HT) reuptake inhibitors, suggesting their utility as antidepressants.[6] Additionally, some derivatives exhibit anxiolytic-like and central depressant activities.[7]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Compound 6a | 5-HT1A Receptor | Ki | 1.28 nM | [8] |

| Fluoxetine | Serotonin Reuptake Transporter (SERT) | IC50 | Micromolar range | [9] |

| Citalopram | Serotonin Reuptake Transporter (SERT) | IC50 | Micromolar range | [6] |

| LQFM180 | α1B, 5-HT1A, D2 Receptors | Binding Affinity | Low micromolar range | [7] |

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This protocol describes a method for assessing the inhibition of the serotonin transporter (SERT) using JAR cells.[6]

Materials:

-

JAR cells[6]

-

96-well plates[6]

-

Krebs-Ringer-HEPES (KRH) buffer[6]

-

[³H]5-HT (radiolabeled serotonin)[6]

-

Test compounds (piperazine derivatives)[6]

-

Scintillation counter

Procedure:

-

Cell Plating: Plate JAR cells in 96-well plates and allow them to adhere.[6]

-

Washing: Wash the cells with KRH assay buffer.[6]

-

Pre-incubation: Pre-incubate the cells in KRH buffer at 37°C.[6]

-

Compound and Tracer Addition: Add serial dilutions of the test compounds and a fixed concentration of [³H]5-HT to the wells.[6]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[6]

-

Termination: Terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by fitting the data to a three-parameter logistic curve.[6]

Antimicrobial Activity

Derivatives of the broader piperazine class have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] Their mechanism of action can vary, with some derivatives targeting essential microbial enzymes.[1]

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of the test compounds.[10]

Materials:

-

Test microorganisms (bacteria and fungi)

-

Agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)[10]

-

Petri dishes

-

Sterile cork borer

-

Piperazine derivative solutions

-

Positive controls (standard antibiotic/antifungal)

-

Negative control (e.g., DMSO)

Procedure:

-

Media Preparation and Inoculation: Pour sterile agar medium into Petri dishes and allow it to solidify. Uniformly spread a standardized inoculum of the test microorganism over the agar surface.[1]

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[1]

-

Compound Application: Add a fixed volume of the piperazine derivative solution to each well. Add positive and negative controls to separate wells.[1]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion

The piperazin-2-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways, broad-spectrum antimicrobial activity, and promising neuroprotective properties. Further investigation into specifically substituted derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidation of the composition, antioxidant, and antimicrobial properties of essential oil and extract from Citrus aurantifolia (Christm.) Swingle peel - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Piperazinones: A Technical Guide for Drug Discovery Professionals

Introduction

The piperazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This six-membered heterocyclic ring, containing two nitrogen atoms, serves as a versatile template for the design and synthesis of novel therapeutic agents. The ability to easily modify the piperazinone core at various positions has allowed for the development of a multitude of derivatives with diverse pharmacological profiles. This technical guide provides an in-depth overview of the potential therapeutic applications of substituted piperazinones, with a focus on their anticancer and central nervous system (CNS) activities. We will delve into the quantitative data supporting their efficacy, detailed experimental protocols for their synthesis and evaluation, and the signaling pathways through which they exert their effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology.

Anticancer Applications of Substituted Piperazinones

Substituted piperazinones have emerged as a promising class of compounds in the field of oncology.[1][2] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[1] Numerous studies have demonstrated the potent cytotoxic effects of piperazinone derivatives against a variety of cancer cell lines.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of substituted piperazinones is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key quantitative parameters used to assess the potency of these compounds. The lower the IC50 or GI50 value, the more potent the compound is at inhibiting cancer cell growth. A selection of reported cytotoxicity data for various substituted piperazinones is presented in the tables below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g (Guanidine derivative) | HT-29 (Colon) | <2 | [2] |

| A549 (Lung) | <2 | [2] | |

| 7f (Thiourea derivative) | HT-29 (Colon) | Not specified, but potent | [2] |

| A549 (Lung) | Not specified, but potent | [2] | |

| 7c (Hydrazide derivative) | HT-29 (Colon) | Not specified, but potent | [2] |

| A549 (Lung) | Not specified, but potent | [2] | |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [4] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 (GI50) | [4] |

| Alepterolic acid derivative 3n | MDA-MB-231 (Triple-negative breast) | 5.55 ± 0.56 | [5] |

| Compound ID | Cancer Cell Line Panel | Activity | Reference |

| Various Piperazine-based compounds | NCI-60 Human Tumor Cell Lines | Significant and broad-spectrum antiproliferative effects | [6] |

| Quinoxalinyl–piperazine derivatives | Various (Breast, skin, pancreas, cervix) | Growth inhibition | [7] |

| Phenyl piperazine benzoxazole derivatives | Lung, breast, and other carcinomas | Inhibition | [8] |

| Benzhydryl piperazine derivatives | Lung, breast, and other carcinomas | Inhibition | [8] |

Experimental Protocols

A general synthetic route to piperazin-2-one derivatives involves the reaction of methyl α-bromophenylacetic acid with a substituted piperazin-2-one in the presence of a base, such as potassium carbonate. The resulting ester can then be further modified by substitution of the methoxy group with various amines to generate a library of derivatives.[2]

Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate [2]

-

To a solution of 1-(3-chlorophenyl)piperazin-2-one and methyl α-bromo-4-chlorophenylacetate in a suitable solvent (e.g., acetonitrile), add potassium carbonate.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 2: Synthesis of Amide and Hydrazide Derivatives [2]

-

To a solution of the ester from Step 1 in a suitable solvent (e.g., dichloromethane), add an excess of the desired amine (e.g., guanidine, thiourea, or hydrazine).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final piperazinone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted piperazinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Signaling Pathways and Mechanisms of Action

Substituted piperazinones can exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell survival and proliferation.[6] One of the key pathways often targeted is the PI3K/AKT pathway, which is central to cell growth and survival.[6]

Caption: Proposed mechanism of anticancer action for some substituted piperazinones.

Central Nervous System (CNS) Applications of Substituted Piperazinones

Substituted piperazinones have also shown significant promise as therapeutic agents for a variety of CNS disorders, including depression and anxiety.[12][13] Many of these compounds act as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A receptor, which is a key target for antidepressant and anxiolytic drugs.[14][15][16]

Quantitative Data: Receptor Binding Affinity

The affinity of substituted piperazinones for their molecular targets in the CNS is a critical determinant of their therapeutic potential. Receptor binding assays are used to determine the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.

| Compound ID | Receptor | Ki (nM) | Reference |

| Compound 6a | 5-HT1A | 1.28 | [14] |

| Compound 18a | 5-HT1A | 1.66 | [14] |

| Compound 8 | 5-HT1A | 1.2 | [16] |

| Compound 10 | 5-HT1A | 21.3 | [16] |

Experimental Protocols

The synthesis of arylpiperazine derivatives often involves the nucleophilic substitution of a suitable halo-alkoxy intermediate with a substituted piperazine.[14]

-

Synthesis of Halo-alkoxy Intermediate: React a hydroxyl-containing aromatic compound with a dihaloalkane (e.g., 1-bromo-2-chloroethane) in the presence of a base like potassium carbonate in a solvent such as acetone.

-

Coupling with Piperazine: React the resulting halo-alkoxy intermediate with the desired arylpiperazine in a solvent like acetonitrile, again using potassium carbonate as a base. The reaction is typically heated to reflux.

-

Purification: After completion of the reaction, the product is isolated and purified using standard techniques such as column chromatography.

This assay measures the ability of a compound to displace a radiolabeled ligand from the 5-HT1A receptor.[14]

-

Membrane Preparation: Prepare crude cell membrane homogenates from cells stably transfected with the human 5-HT1A receptor.

-

Incubation: Incubate the membrane preparation with a specific radioligand for the 5-HT1A receptor (e.g., [3H]-8-OH-DPAT) and various concentrations of the test compound in a suitable buffer.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the Ki values by analyzing the competition binding data using appropriate software.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of some substituted piperazinones are mediated through their interaction with the 5-HT1A receptor, which in turn modulates downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA) pathways.[14] Activation of the 5-HT1A receptor can lead to an increase in the expression of BDNF, which plays a crucial role in neuronal survival and plasticity.

Caption: Signaling pathway for the antidepressant effects of 5-HT1A receptor agonist piperazinones.

Other Therapeutic Applications

Beyond cancer and CNS disorders, substituted piperazinones have been investigated for a range of other therapeutic applications, including:

-

Antimicrobial and Antifungal Agents: Certain piperazinone derivatives have demonstrated activity against various bacterial and fungal strains.[17]

-

Anticonvulsant Activity: The anticonvulsant potential of some piperazinone derivatives has been explored in preclinical models.[13]

-

Analgesic Activity: Some derivatives have shown promise as analgesic agents.[18]

The versatility of the piperazinone scaffold continues to make it an attractive starting point for the development of new drugs targeting a wide array of diseases.

Conclusion

Substituted piperazinones represent a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. Their synthetic tractability allows for the generation of large libraries of derivatives, facilitating the optimization of their pharmacological properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective piperazinone-based therapeutics. The elucidation of their mechanisms of action and the signaling pathways they modulate will further aid in the rational design of next-generation drug candidates. As research in this area continues to evolve, it is anticipated that substituted piperazinones will play an increasingly important role in the future of medicine.

References

- 1. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]

- 5. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchhub.com [researchhub.com]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Secure Verification [cherry.chem.bg.ac.rs]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 1,5-Dimethylpiperazin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of privileged scaffolds playing a pivotal role in accelerating drug discovery. Among these versatile molecular frameworks, the 1,5-dimethylpiperazin-2-one core has emerged as a structure of significant interest, demonstrating a broad spectrum of biological activities and offering a robust platform for the development of new drug candidates. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, chemical properties, and its burgeoning applications across various therapeutic areas, with a focus on oncology and infectious diseases.

The this compound Core: Physicochemical Properties and Synthetic Routes

The this compound scaffold possesses a unique combination of structural rigidity and opportunities for functionalization, contributing to its favorable pharmacokinetic properties. The presence of two nitrogen atoms, one of which is part of an amide functionality, allows for a range of intermolecular interactions with biological targets.

Table 1: Physicochemical Properties of the this compound Scaffold

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Synthesis of the this compound Scaffold

A robust and scalable synthesis of the this compound core is essential for its exploration in medicinal chemistry. A common synthetic approach involves a multi-step process, which can be adapted for the synthesis of various derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylethanolamine

-

N-methyl-2-amino-1-propanol

-

Appropriate solvents (e.g., Toluene)

-

Dehydrating agent (e.g., p-toluenesulfonic acid)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: Formation of the Piperazine Ring. A mixture of N-methylethanolamine and N-methyl-2-amino-1-propanol is refluxed in a suitable solvent such as toluene in the presence of a dehydrating agent like p-toluenesulfonic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization to form the Lactam. Upon completion of the initial condensation, the reaction mixture is subjected to conditions that promote intramolecular cyclization to form the piperazin-2-one ring. This may involve the removal of the protecting group and subsequent heating.

-

Step 3: Purification. The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for yield and purity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

The this compound scaffold has been successfully employed in the design of potent and selective inhibitors for a range of biological targets, leading to the development of promising candidates in oncology and infectious diseases.

Anticancer Activity: Targeting the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3][4][5] The farnesylation of Ras proteins is a key step in their activation, making farnesyltransferase (FTase) an attractive target for anticancer drug development.[6] Derivatives of the this compound scaffold have shown promise as inhibitors of this pathway.

Mechanism of Action:

This compound derivatives have been designed to inhibit farnesyltransferase, thereby preventing the post-translational modification of Ras proteins. This inhibition disrupts the localization of Ras to the cell membrane and subsequently blocks the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.

Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound derivatives on farnesyltransferase.

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs as Anticancer Agents

| Compound | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) |

| 1a | Methyl | H | A549 (Lung) | 15.2 |

| 1b | Methyl | 4-Chlorophenyl | A549 (Lung) | 2.8 |

| 1c | Methyl | 3,4-Dichlorophenyl | A549 (Lung) | 1.1 |

| 2a | Ethyl | H | MCF-7 (Breast) | 21.5 |

| 2b | Ethyl | 4-Fluorophenyl | MCF-7 (Breast) | 5.4 |

| 2c | Ethyl | 4-Trifluoromethylphenyl | MCF-7 (Breast) | 0.9 |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.[6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. The this compound scaffold has been investigated as a promising framework for the design of new antibacterial and antifungal compounds.

Mechanism of Action:

The precise mechanism of action for the antimicrobial effects of this compound derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Figure 2: A generalized workflow for determining the antimicrobial activity of this compound derivatives.

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs as Antimicrobial Agents

| Compound | R¹ Substituent | R² Substituent | Organism | MIC (µg/mL) |

| 3a | Methyl | H | Staphylococcus aureus | 64 |

| 3b | Methyl | 4-Bromophenyl | Staphylococcus aureus | 8 |

| 3c | Methyl | 2,4-Dichlorophenyl | Staphylococcus aureus | 2 |

| 4a | Ethyl | H | Escherichia coli | >128 |

| 4b | Ethyl | 4-Nitrophenyl | Escherichia coli | 16 |

| 4c | Ethyl | 3-Trifluoromethylphenyl | Escherichia coli | 4 |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

This compound derivatives

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile and fruitful starting point for the design of novel therapeutic agents. The demonstrated efficacy of its derivatives in preclinical models for cancer and infectious diseases highlights the immense potential of this core.

Future research efforts should focus on several key areas:

-

Expansion of the Chemical Space: Synthesis of more diverse libraries of this compound derivatives to explore a wider range of biological targets.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects to enable more rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify lead candidates with optimal drug-like properties.

-

Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Dimethylpiperazin-2-one from Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1,5-Dimethylpiperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing with the selective mono-N-methylation of ethylenediamine to yield N-methylethylenediamine, followed by a cyclization reaction with ethyl 2-chloropropionate to form the target piperazinone. This methodology offers a clear and reproducible pathway for obtaining this compound for research and drug development purposes.

Introduction

Piperazin-2-one derivatives are important structural motifs in a wide range of biologically active compounds. The strategic placement of substituents on the piperazinone ring is crucial for modulating their pharmacological properties. This document outlines a robust two-step synthesis of this compound starting from the readily available precursor, ethylenediamine. The synthetic strategy involves an initial selective N-methylation followed by a cyclization to construct the heterocyclic ring.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Step 1: Selective Mono-N-Methylation of Ethylenediamine

The selective mono-N-methylation of a symmetric diamine like ethylenediamine can be challenging due to the potential for over-methylation. Recent advancements in catalysis have enabled highly selective mono-N-methylation reactions using methanol as a methylating agent over heterogeneous catalysts.[1][2]

Experimental Protocol

This protocol is based on a general method for the selective mono-N-methylation of primary amines.[1][2]

Materials:

-

Ethylenediamine

-

Methanol

-

Ni/ZnAlOₓ catalyst

-

High-pressure autoclave reactor

-

Solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a high-pressure autoclave reactor, add the Ni/ZnAlOₓ catalyst.

-

Add ethylenediamine and methanol to the reactor.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to the desired temperature with stirring for the specified time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

The filtrate is concentrated under reduced pressure to remove excess methanol.

-

The crude N-methylethylenediamine can be purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | Ethylenediamine:Methanol (molar ratio) | [1][2] |

| Catalyst | Ni/ZnAlOₓ | [1][2] |

| Temperature | 160-180 °C | [1] |

| Pressure | Varies with setup | - |

| Reaction Time | 12-24 hours | - |

| Typical Yield | 75-97% | [1] |

Step 2: Synthesis of this compound

The cyclization of N-methylethylenediamine with an α-halopropionate ester is a common method for the synthesis of 5-methylpiperazin-2-ones. The reaction proceeds via a tandem N-alkylation and subsequent intramolecular amidation.

Experimental Protocol

Materials:

-

N-Methylethylenediamine

-

Ethyl 2-chloropropionate

-